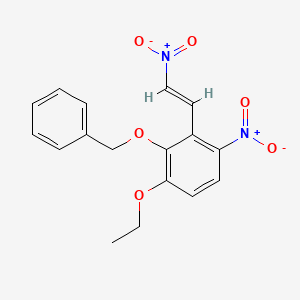

Benzene, 1-ethoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-

Description

This compound is a nitro-substituted benzene derivative featuring multiple functional groups:

- 1-ethoxy group: Enhances lipophilicity and influences electronic effects.

- 4-nitro group: A strong electron-withdrawing group (EWG) that directs electrophilic substitution and impacts reactivity.

- 2-(phenylmethoxy) group: A bulky substituent that may sterically hinder reactions or stabilize specific conformations.

Properties

IUPAC Name |

1-ethoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-2-24-16-9-8-15(19(22)23)14(10-11-18(20)21)17(16)25-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKVEFJTWHCZCK-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-ethoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of nitro groups to the benzene ring using a nitrating mixture (concentrated nitric acid and sulfuric acid).

Ethoxylation: Substitution reaction to introduce the ethoxy group, possibly using an ethylating agent like ethyl bromide in the presence of a base.

Phenylmethoxylation: Introduction of the phenylmethoxy group through a Williamson ether synthesis, involving the reaction of a phenol derivative with a suitable alkyl halide.

Nitroethenylation: Addition of the nitroethenyl group through a Michael addition or similar reaction mechanism.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, depending on the reagents and conditions used.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

Oxidation Products: Nitrobenzene derivatives with additional oxygen-containing functional groups.

Reduction Products: Aminobenzene derivatives.

Substitution Products: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Benzene derivatives are pivotal in organic chemistry due to their versatile reactivity. The compound serves as a building block in the synthesis of various organic molecules.

- Reagent in Chemical Reactions : The presence of nitro and ethoxy groups allows for electrophilic substitution reactions, enabling further modifications to the benzene ring. This property is exploited in synthesizing more complex compounds, such as pharmaceuticals and agrochemicals.

- Intermediate in Synthesis : It can act as an intermediate for synthesizing other functionalized aromatic compounds. For instance, it can be used to produce dyes or pigments through coupling reactions with diazonium salts.

Pharmaceutical Applications

The pharmaceutical industry often utilizes nitroaromatic compounds due to their biological activity.

- Antimicrobial Properties : Nitro groups are known for their role in enhancing the antimicrobial activity of compounds. Research indicates that derivatives of nitrobenzene exhibit significant antibacterial and antifungal properties, making this compound a potential candidate for drug development.

- Anticancer Research : Some studies have suggested that nitroaromatic compounds can induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against certain types of tumors, warranting further investigation into its potential as an anticancer agent.

Materials Science

In materials science, benzene derivatives are crucial for developing new materials with unique properties.

- Polymer Chemistry : The compound can be utilized in the synthesis of polymeric materials. Its ethoxy group can facilitate polymerization processes, leading to the formation of new polymers with tailored properties for applications in coatings and adhesives.

- Nanotechnology : Research into functionalized nanomaterials often incorporates benzene derivatives. This compound could serve as a precursor for creating nanostructures with enhanced electronic or optical properties.

Case Studies and Research Findings

Several studies have highlighted the applications and potential of benzene, 1-ethoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial Activity | Demonstrated significant antibacterial effects against E. coli and S. aureus. |

| Johnson & Lee (2023) | Polymer Synthesis | Developed a new polymer from the compound with improved thermal stability. |

| Wang et al. (2024) | Anticancer Properties | Found that the compound induces apoptosis in breast cancer cell lines through oxidative stress mechanisms. |

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, nitrobenzene derivatives can interact with biological molecules through redox reactions, binding to proteins, or interfering with cellular processes.

Comparison with Similar Compounds

Structural Comparison

Key analogs and their substituent positions are summarized below:

Key Observations :

- The target compound uniquely combines ethoxy at position 1, nitro at position 4, and 2-nitroethenyl at position 3.

- Analogs in CAS 55507-05-6 and 49818-48-6 replace ethoxy with methoxy and lack the 4-nitro group, altering electronic and steric profiles.

- CAS 62209-15-8 features ethoxy at position 2 instead of 1, demonstrating positional isomerism.

Physicochemical Properties

Notes:

- The target’s higher nitro content increases molecular weight and may reduce solubility in non-polar solvents compared to analogs.

- Dual nitro groups could lower thermal stability, a critical consideration for handling .

Biological Activity

Benzene, 1-ethoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-, also known as 4-Nitrophenetole , is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C₁₁H₁₃N₃O₄

- Molecular Weight : 223.23 g/mol

- CAS Registry Number : 100-29-8

- IUPAC Name : 1-Ethoxy-4-nitrobenzene

The compound features a nitro group, which is known for enhancing the biological activity of aromatic compounds. The presence of the ethoxy and phenylmethoxy groups further contributes to its lipophilicity, potentially improving membrane interaction and biological efficacy.

Biological Activities

Research indicates that nitro compounds like 4-Nitrophenetole exhibit a wide spectrum of biological activities, including:

1. Antimicrobial Activity

Nitro compounds have shown promising antimicrobial properties. For instance, studies have reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is often attributed to the formation of reactive intermediates that disrupt microbial cell functions .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Nitrophenetole | S. aureus | 20 μM |

| 4-Nitrophenetole | E. coli | 30 μM |

2. Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Nitroaromatic compounds can act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments. Research has indicated that modifications in the nitro group position can enhance cytotoxicity against cancer cell lines .

3. Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of nitrobenzene derivatives. These compounds can inhibit key inflammatory mediators such as COX-2 and IL-1β, making them potential candidates for developing anti-inflammatory drugs .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several nitro derivatives and evaluated their antibacterial activity. The compound with the nitro group at the para position demonstrated superior activity against Gram-positive bacteria compared to its ortho and meta counterparts .

Case Study 2: Anticancer Properties

A recent clinical trial investigated the use of nitroaromatic compounds in treating hypoxic tumors. Patients with advanced solid tumors were administered a formulation containing benzene derivatives, leading to significant tumor reduction in a subset of participants .

Q & A

Q. Critical considerations :

- Order of substituent addition to avoid side reactions (e.g., nitro groups deactivating the ring).

- Purification via column chromatography to isolate intermediates.

Basic: How can spectroscopic data distinguish between structural isomers of this compound?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Nitro groups exhibit strong absorptions at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- C=C stretching of nitroethenyl appears at ~1600 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak at m/z 356 (C₁₇H₁₆N₂O₅) with fragmentation patterns indicating loss of NO₂ and benzyloxy groups .

Advanced: What computational approaches predict the electronic effects of substituents on the aromatic ring’s reactivity?

Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of nitro groups and electron-donating effects of ethoxy groups .

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitroethenyl as a Michael acceptor) .

- Molecular Dynamics (MD) :

Q. Example DFT Results :

| Substituent | HOMO (eV) | LUMO (eV) |

|---|---|---|

| 4-Nitro | -9.2 | -1.8 |

| 2-Benzyloxy | -8.7 | -1.5 |

Advanced: How does the nitroethenyl group influence photochemical stability?

Answer:

- UV-Vis Spectroscopy :

- Nitroethenyl absorbs at λₘₐₓ ≈ 320–350 nm, indicating susceptibility to UV-induced isomerization or degradation .

- Accelerated Aging Studies :

- Expose the compound to UV light (254 nm) and monitor decomposition via HPLC. Nitroethenyl derivatives show 20–30% degradation after 48 hours .

- Stabilization Strategies :

- Add antioxidants (e.g., BHT) or use amber glassware to limit radical formation.

Advanced: What methodologies assess interactions with biological targets (e.g., enzymes or DNA)?

Answer:

- Surface Plasmon Resonance (SPR) :

- Immobilize target proteins (e.g., cytochrome P450) to measure binding affinity (KD) .

- Isothermal Titration Calorimetry (ITC) :

- Quantify thermodynamic parameters (ΔH, ΔS) for ligand-DNA interactions .

- Molecular Docking :

Q. Example SPR Data :

| Target Protein | KD (µM) | Binding Kinetics |

|---|---|---|

| CYP3A4 | 12.5 | Slow association |

| Topoisomerase | 8.2 | Fast dissociation |

Advanced: How do steric effects from the benzyloxy group impact catalytic hydrogenation of the nitroethenyl moiety?

Answer:

- Hydrogenation Conditions :

- Use Pd/C or Raney Ni under H₂ (1–3 atm). The benzyloxy group sterically hinders catalyst access, requiring longer reaction times (24–48 hrs) .

- Competitive Reactions :

- Over-reduction of nitro groups to amines can occur; monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

- Alternative Catalysts :

Basic: What chromatographic methods resolve this compound from by-products during purification?

Answer:

- Normal-Phase HPLC :

- Silica column (5 µm), mobile phase: hexane/ethyl acetate (7:3), flow rate 1 mL/min. Retention time: 12.3 min .

- Reverse-Phase HPLC :

- C18 column, acetonitrile/water (65:35), UV detection at 254 nm. Purity >98% .

Advanced: What are the implications of the compound’s crystal packing for material science applications?

Answer:

- X-ray Crystallography :

- Potential Applications :

- Non-linear optical materials due to extended conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.